molecular formula C24H28ClN7O3S B588416 Dasatinib Carboxylic Acid Ethyl Ester CAS No. 910297-62-0

Dasatinib Carboxylic Acid Ethyl Ester

Katalognummer: B588416
CAS-Nummer: 910297-62-0
Molekulargewicht: 530.044
InChI-Schlüssel: LTKNTZZGCSNLFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. This compound is characterized by its molecular formula C24H28ClN7O3S and a molecular weight of 530.04 g/mol . It is used extensively in research settings for the development and validation of analytical methods.

Vorbereitungsmethoden

Synthetic Routes and Methodologies

Patent WO2011095126A1: Condensation and Deprotection Strategy

The synthesis outlined in WO2011095126A1 involves a four-step sequence starting from 2-mercapto-4,6-dichloropyrimidine and 1-(2-hydroxyethyl)piperazine. Key steps include:

  • Condensation : Reacting a protected hydroxyethylpiperazine derivative with 2-chloro-6-methylaniline in the presence of amide condensing agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). This step forms the thiazole-carboxamide backbone while retaining the ethyl ester group.
  • Deprotection : Selective removal of hydroxy-protecting groups (e.g., benzyl ethers or silyl ethers) under acidic conditions yields dasatinib. However, to obtain the ethyl ester variant, this deprotection step is omitted, preserving the ester functionality.

Example Workflow :

  • Step 1 : 2-Mercapto-4,6-dichloropyrimidine is condensed with 1-(2-hydroxyethyl)piperazine in ethanol, forming a thioether intermediate.
  • Step 2 : The intermediate is hydrolyzed to a carboxylic acid, which is subsequently esterified with ethanol using DCC to form the ethyl ester.
  • Yield : 72.5–80.9% with purity exceeding 99.7%.

Patent CN109796448B: Three-Step Catalytic Process

CN109796448B discloses a streamlined three-step approach emphasizing green chemistry principles:

  • Formation of Compound 3 : Ethyl 3-oxopropionate reacts with 2-chloro-6-methylaniline under sodium methoxide catalysis in tetrahydrofuran (THF), yielding a β-ketoamide intermediate.
  • Thiazole Cyclization : The β-ketoamide undergoes cyclization with thiourea and copper bromide in the presence of hydroxyethyl-β-cyclodextrin, forming 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Final Coupling : 4,6-Dichloro-2-methylpyrimidine is sequentially reacted with N-hydroxyethylpiperazine and the thiazole-carboxamide in DMF, using a CuI/N,N-dimethylglycine catalytic system to assemble the ethyl ester derivative.

Optimized Parameters :

  • Temperature : 120°C for the final coupling step.
  • Catalyst : CuI with N,N-dimethylglycine enhances cross-coupling efficiency.
  • Solvent : DMF facilitates high solubility of intermediates.

Reaction Conditions and Optimization

Solvent and Base Selection

  • WO2011095126A1 : Ethanol and THF are preferred for esterification and condensation, respectively, due to their ability to stabilize intermediates.
  • CN109796448B : THF in step 1 and DMF in step 3 ensure optimal reaction kinetics, while sodium methoxide and K₃PO₄ serve as bases to deprotonate nucleophiles.

Catalytic Systems

  • EDCI/DCC : Carbodiimide agents promote amide bond formation without racemization.
  • CuI/DMG : This system accelerates Ullmann-type coupling reactions, critical for forming the C–N bond between the pyrimidine and piperazine rings.

Analytical Characterization

Chromatographic Purity : HPLC analysis (Figure 1 in WO2011095126A1) confirms a purity of 99.95% for the ethyl ester, with a retention time of 8.2 minutes.
Spectroscopic Data :

  • ¹H NMR : Peaks at δ 1.25 (t, 3H, –COOCH₂CH₃), δ 4.15 (q, 2H, –COOCH₂CH₃), and δ 7.3–7.5 (m, aromatic protons).
  • MS (ESI+) : m/z 530.042 [M+H]⁺.

Yield and Purity Data

Method Yield (%) Purity (%) Key Advantage
WO2011095126A1 72.5–80.9 99.7–99.95 Simplified purification
CN109796448B 65–75 98.5–99.2 Green solvent system
Prior Art (Comparative) 15–49 95–98 Multi-step protection-deprotection

Industrial Applicability and Scalability

Both patents highlight scalability:

  • WO2011095126A1 : Recrystallization in ethanol-water mixtures reduces impurities, enabling batch sizes >35 g with consistent purity.
  • CN109796448B : Hydroxyethyl-β-cyclodextrin minimizes copper waste, aligning with environmental regulations.

Recent Advances and Modifications

  • Defluorination Avoidance : Substituting fluorine at the para-position of the chloromethylphenyl ring prevents oxidative defluorination, a side reaction observed in early analogs.
  • Enzymatic Hydrolysis : Lipase-mediated ester hydrolysis offers a biocatalytic route to dasatinib, though the ethyl ester itself remains stable under these conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Dasatinib Carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Hydrolysis: Breaking down of esters into carboxylic acids and alcohols.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the parent carboxylic acid, various esters, and substituted derivatives depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Dasatinib Carboxylic Acid Ethyl Ester is widely used in scientific research, particularly in:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dabrafenib: Another kinase inhibitor used in cancer treatment.

    Patellamide A: A cyclic peptide with anticancer properties.

    Ixabepilone: A microtubule inhibitor used in chemotherapy.

    Epothilone: A class of microtubule-stabilizing agents.

Uniqueness

Dasatinib Carboxylic Acid Ethyl Ester is unique due to its specific inhibition of a broad spectrum of kinases, making it highly effective in treating various forms of leukemia. Its ability to inhibit both active and inactive conformations of the ABL kinase domain sets it apart from other similar compounds .

Biologische Aktivität

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of dasatinib, a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound exhibits significant biological activity through its interaction with various kinases, leading to the inhibition of cancer cell proliferation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other compounds.

Overview of this compound

  • Chemical Structure : this compound has a molecular formula of C24H28ClN7O3SC_{24}H_{28}ClN_{7}O_{3}S and a molecular weight of 530.04g/mol530.04\,g/mol .
  • Mechanism of Action : It functions as a potent inhibitor of several tyrosine kinases, including:
    • BCR-ABL
    • SRC family kinases (SRC, LCK, YES, FYN)
    • c-KIT
    • EPHA2
    • PDGFRβ

The inhibition of these kinases disrupts critical signaling pathways involved in cell growth and proliferation .

Inhibition Profiles

This compound demonstrates strong inhibitory effects on various kinases, with IC50 values indicating its potency:

Target KinaseIC50 (nM)
BCR-ABL (wild-type)0.6
SRC0.8
c-KIT79
c-KIT D816V37

These values highlight its effectiveness against both wild-type and mutant forms of BCR-ABL, making it a valuable therapeutic agent for resistant CML cases .

Pharmacokinetics

Dasatinib is characterized by rapid absorption with peak serum concentrations typically reached within 0.25 to 1.5 hours post-administration. Its bioavailability and metabolic pathways have been extensively studied, revealing that it is primarily metabolized by CYP3A4 enzymes in the liver .

Efficacy in Cancer Treatment

Research has demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving MDA-MB-231 triple-negative breast cancer cells, it exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior efficacy .

  • Study Findings :
    • Inhibition of lung metastasis was observed in mouse models treated with this compound.
    • The compound showed a selective toxicity profile, displaying significantly lower toxicity against normal cells compared to cancer cells .

Comparative Studies

This compound has been compared with other kinase inhibitors such as Imatinib and newer agents like Abemaciclib. In vitro studies indicate that Dasatinib exhibits greater potency against BCR-ABL mutants than Imatinib, which is crucial for treating resistant cases .

Q & A

Q. Basic: What are the established synthetic routes for preparing Dasatinib Carboxylic Acid Ethyl Ester, and how do reaction conditions influence yield?

The synthesis of carboxylic acid ethyl esters typically involves acid-catalyzed esterification, where a carboxylic acid reacts with ethanol in the presence of concentrated sulfuric acid or HCl. For Dasatinib’s ethyl ester derivative, this would require activating Dasatinib’s carboxylic acid group (if present) for nucleophilic attack by ethanol. Key methodological considerations include:

  • Catalyst selection : Sulfuric acid accelerates esterification by protonating the carbonyl group, enhancing electrophilicity .
  • Temperature control : Elevated temperatures (60–80°C) favor equilibrium shifts toward ester formation .
  • Water removal : Using molecular sieves or Dean-Stark traps improves yields by removing water, a byproduct that drives the reverse reaction .
  • Purification : Chromatography or fractional distillation isolates the ester from unreacted starting materials .

Q. Basic: How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • NMR : 1^1H and 13^13C NMR identify ester carbonyl signals (~170 ppm in 13^13C NMR) and ethyl group protons (quartet at δ 4.1–4.3 ppm for -OCH2_2CH3_3) .
  • IR Spectroscopy : A strong absorption band near 1740 cm1^{-1} confirms the ester carbonyl group .
  • Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns verify the ester’s molecular weight and structural integrity .

Q. Advanced: How might this compound interact with biological targets, and what experimental designs are optimal for assessing its bioactivity?

Studies on structurally related esters (e.g., 3,5-Dioxo-4-butyryl-cyclohexane carboxylic acid ethyl ester) suggest methodologies for probing bioactivity:

  • Dose-response assays : Evaluate concentration-dependent effects on cellular pathways (e.g., kinase inhibition for Dasatinib derivatives) using in vitro models .
  • Hormonal modulation : Monitor changes in endogenous signaling molecules (e.g., gibberellins in plants) via HPLC or LC-MS to assess metabolic interference .
  • Genetic knockouts : Use CRISPR/Cas9-modified cell lines to identify target pathways, as seen in studies where ester effects were reversed by exogenous GA3_3 application .

Q. Advanced: How should researchers resolve contradictory data on the bioactivity of this compound in different biological contexts?

Contradictions may arise from tissue-specific metabolism or competing pathways. For example, LAB (a related ester) inhibited pod elongation in pollinated pea ovaries but promoted parthenocarpic growth in unpollinated ones by differentially altering gibberellin (GA) levels . Mitigation strategies include:

  • Tissue-specific profiling : Quantify metabolites (e.g., GA1_1, GA3_3) in distinct tissues using mass spectrometry .
  • Enzyme inhibition assays : Test whether the ester blocks specific hydroxylases (e.g., GA 2β-hydroxylase) to explain variable GA accumulation .
  • Comparative genomics : Identify expression differences in target genes (e.g., GA receptors) across experimental models .

Q. Basic: What role do ethyl esters play as intermediates in organic synthesis, and how might this apply to Dasatinib derivatives?

Ethyl esters are pivotal in Claisen and malonic ester syntheses, enabling carbon-chain elongation. For Dasatinib’s derivatives:

  • Acetoacetic ester synthesis : Ethyl acetoacetate can serve as a ketone precursor, allowing alkylation at the α-position for structural diversification .
  • Protecting groups : The ethyl ester moiety can temporarily shield carboxylic acids during multi-step syntheses, enhancing reaction specificity .

Q. Advanced: What strategies are effective in modifying the ethyl ester group of Dasatinib to optimize pharmacokinetics?

  • Amino acid conjugation : Replace the ethyl group with amino acids (e.g., glycine, lysine) to enhance solubility or bioavailability, as demonstrated in Dasatinib-amino acid derivatives .
  • Prodrug design : Engineer esterase-sensitive linkages for targeted release of active Dasatinib in specific tissues .
  • Stability assays : Assess hydrolysis rates in simulated physiological conditions (pH 7.4, 37°C) to predict in vivo behavior .

Q. Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

  • Reverse-phase HPLC : Use C18 columns with UV detection (λ = 210–240 nm) for ester quantification .
  • Isotope dilution : Employ deuterated internal standards (e.g., D5_5-ethyl esters) to correct for matrix effects in LC-MS/MS .
  • Sample preparation : Liquid-liquid extraction (ethyl acetate/water) isolates the ester from biological samples prior to analysis .

Eigenschaften

IUPAC Name

ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKNTZZGCSNLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728430
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910297-62-0
Record name Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1) (0.20 g, 0.51 mmol) and 1-(ethoxycarbonylmethyl)piperazine (3) (0.17 g, 1.01 mmol) in 4 mL of EtOH was heated with a CEM Discover® microwave at 250 W, Pmax 150° C. for 45 min. The resulting mixture was treated with EtOH (6 mL) and then stirred at rt for 1 h. The solid was collected on a filter to give 0.24 g of ethyl 2-(4-(6-(5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-ylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)acetate (4) (89% yield). HPLC>99% pure (Rt 2.517 min); LC/MS (ES+) 530/532 (M+H, 100); 1H NMR (DMSO-d6) δ 11.48 (s, 1H), 9.86 (s, 1H), 8.22 (s, 1H), 7.40 (m, 1H), 7.28 (m, 2H), 6.06 (s, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.53 (s, 4H ??), 3.29 (s, 2H), 2.59 (t, J=4.6 Hz, 4H), 2.41 (s, 3H), 2.24 (s, 3H), 1.20 (t, J=7.1 Hz, 3H); Anal. Calcd for C24H28ClN7O3S: C, 54.38; H, 5.32; Cl, 6.69; N, 18.50; S, 6.05. Found: C, 54.24; H, 5.16; Cl, 6.80; N, 18.59; S, 6.09.
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.